molecular formula C4H2O2S B14243583 2-Methanethioyl-3-oxoprop-2-enal CAS No. 397872-12-7

2-Methanethioyl-3-oxoprop-2-enal

Cat. No.: B14243583
CAS No.: 397872-12-7
M. Wt: 114.12 g/mol
InChI Key: NNFPNNZVJAXZQX-UHFFFAOYSA-N
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Description

2-Methanethioyl-3-oxoprop-2-enal is an organic compound with the molecular formula C₄H₂O₂S It is characterized by the presence of a methanethioyl group and a 3-oxo group attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanethioyl-3-oxoprop-2-enal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of propenal with a thioxomethylating agent under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methanethioyl-3-oxoprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methanethioyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methanethioyl-3-oxoprop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methanethioyl-3-oxoprop-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-oxoprop-2-enenitrile
  • 2-Benzyl-3-oxoprop-2-enoyl chloride
  • 2,3-Diethoxyprop-2-enal
  • 2,3-Dihydroxyprop-2-enal

Uniqueness

2-Methanethioyl-3-oxoprop-2-enal is unique due to the presence of both a methanethioyl group and a 3-oxo group on a prop-2-enal backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

397872-12-7

Molecular Formula

C4H2O2S

Molecular Weight

114.12 g/mol

InChI

InChI=1S/C4H2O2S/c5-1-4(2-6)3-7/h1,3H

InChI Key

NNFPNNZVJAXZQX-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(=C=O)C=S

Origin of Product

United States

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